molecular formula C27H16F6O B12549193 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran CAS No. 149743-83-9

3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran

Cat. No.: B12549193
CAS No.: 149743-83-9
M. Wt: 470.4 g/mol
InChI Key: WUIAGTJYSCPKMJ-UHFFFAOYSA-N
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Description

3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran: is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a naphthopyran core substituted with trifluoromethyl groups, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate reagents to form the desired naphthopyran structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Safety considerations, such as handling of potentially explosive intermediates like trifluoromethylphenyl Grignard reagents, are crucial .

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific solvents and temperature control .

Major Products: The major products formed from these reactions include various substituted naphthopyran derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran is unique due to its naphthopyran core, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

149743-83-9

Molecular Formula

C27H16F6O

Molecular Weight

470.4 g/mol

IUPAC Name

3,3-bis[3-(trifluoromethyl)phenyl]benzo[f]chromene

InChI

InChI=1S/C27H16F6O/c28-26(29,30)20-8-3-6-18(15-20)25(19-7-4-9-21(16-19)27(31,32)33)14-13-23-22-10-2-1-5-17(22)11-12-24(23)34-25/h1-16H

InChI Key

WUIAGTJYSCPKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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